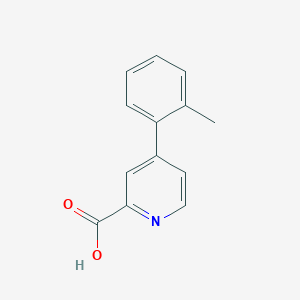
4-(2-Methylphenyl)pyridine-2-carboxylic acid
Descripción general
Descripción
4-(2-Methylphenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .
Molecular Structure Analysis
The molecular structure of 4-(2-Methylphenyl)pyridine-2-carboxylic acid consists of a pyridine ring attached to a carboxylic acid group and a methylphenyl group . The InChI code for this compound is 1S/C13H11NO2/c1-9-2-4-10 (5-3-9)11-6-7-14-12 (8-11)13 (15)16/h2-8H,1H3, (H,15,16) .Aplicaciones Científicas De Investigación
1. Extraction and Recovery Techniques
Pyridine carboxylic acids, including derivatives similar to 4-(2-Methylphenyl)pyridine-2-carboxylic acid, are essential in various industrial sectors, such as food, pharmaceuticals, and biochemical industries. One study focused on the extraction of pyridine-3-carboxylic acid, indicating the relevance of these compounds in industrial applications. This research demonstrates the process of intensifying production through enzymatic conversion or biosynthesis and highlights reactive extraction as a crucial step in separating these compounds from dilute fermentation broths (Kumar & Babu, 2009).
2. Antimicrobial Activities and Spectroscopic Characterizations
Pyridine carboxylic acids have been characterized for their antimicrobial activities. For example, studies on pyridine-2-carboxylic acid derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. This research also includes DNA interactions and spectroscopic characterizations of these compounds, offering insights into their potential applications in medical and biochemical fields (Tamer et al., 2018).
3. Synthesis and Antiviral Activity
Derivatives of pyridine carboxylic acids, such as 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown promising antiviral activities. Their synthesis and the evaluation of their inhibitory effects on various viruses, including Herpes simplex, highlight their potential in antiviral drug development (Bernardino et al., 2007).
4. Crystal Engineering Strategies
Research on pyrazinecarboxylic acids, closely related to pyridine carboxylic acids, sheds light on the molecular features of these compounds. Understanding the carboxylic acid-pyridine supramolecular synthons can aid in crystal engineering strategies, potentially useful in material science and pharmaceuticals (Vishweshwar et al., 2002).
5. Efficient Coupling Agent for Esterification
Pyridine derivatives, like di-2-pyridyl carbonate, have been used as efficient coupling agents in the esterification of carboxylic acids. This application is crucial in the synthesis of various chemical compounds, indicating the relevance of pyridine carboxylic acids in organic synthesis (Sunggak et al., 1984).
Safety And Hazards
While specific safety and hazard information for 4-(2-Methylphenyl)pyridine-2-carboxylic acid is not available, general precautions should be taken while handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
4-(2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMGZZZDLAMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



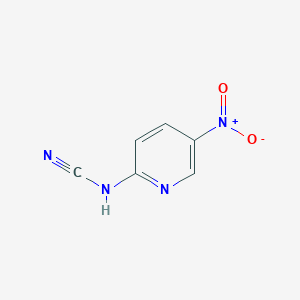
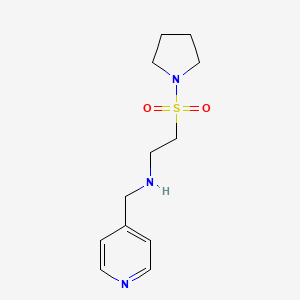
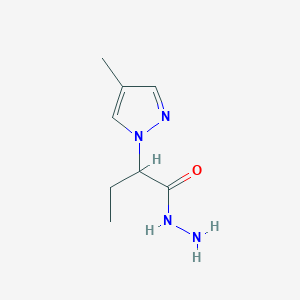
![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)
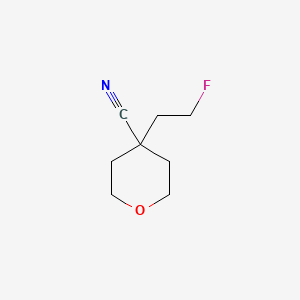
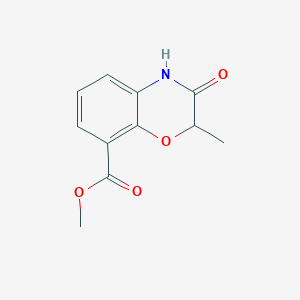
![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)
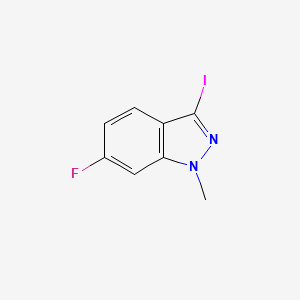
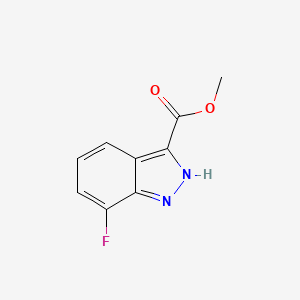
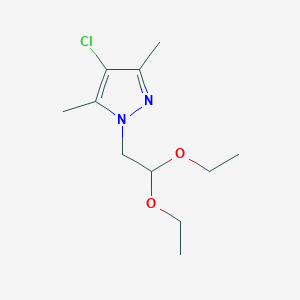
acetic acid](/img/structure/B1393714.png)
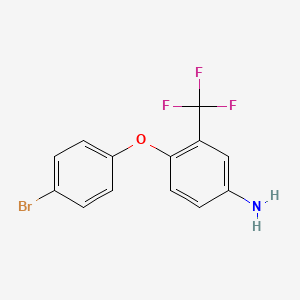
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)